3,4-Dihydro-1H-quinoxalin-2-one basic properties
3,4-Dihydro-1H-quinoxalin-2-one basic properties
An In-depth Technical Guide to the Core Basic Properties of 3,4-Dihydro-1H-quinoxalin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-1H-quinoxalin-2-one is a heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry.[1][2] Its structure, a fusion of a benzene ring and a dihydropyrazinone ring, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.[2] Derivatives of this core structure have been investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antiviral, and antidiabetic agents, and for their effects on the central nervous system.[2][3][4] This technical guide provides a detailed overview of the fundamental basic properties of 3,4-Dihydro-1H-quinoxalin-2-one, including its physicochemical characteristics, relevant experimental protocols, and its role in biological pathways.
Physicochemical Properties
The basic physicochemical properties of 3,4-Dihydro-1H-quinoxalin-2-one are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | [1][5][6] |
| Molecular Weight | 148.16 g/mol | [1][5][6] |
| Appearance | White crystal or fine powder | [1] |
| Melting Point | 140-143 °C | [1] |
| Boiling Point | 370.5 ± 31.0 °C (Predicted) | [1] |
| pKa | 13.24 ± 0.20 (Predicted) | [1] |
| Solubility | Soluble in common organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane.[1] | ChemBK[1] |
| CAS Number | 59564-59-9 | [1][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,4-Dihydro-1H-quinoxalin-2-one are critical for its application in drug discovery.
Synthesis Protocol: One-Pot Reaction
A common and efficient method for synthesizing the 3,4-Dihydro-1H-quinoxalin-2-one core is through the condensation reaction of o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate.[7] This reaction proceeds via an initial Sₙ2 substitution, followed by an intramolecular cyclization.[7]
Materials:
-
o-phenylenediamine
-
Ethyl bromoacetate
-
Ethanol (or other suitable solvent)
-
Base (e.g., Pyridine or Triethylamine, optional for selectivity control)[7]
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve o-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Add ethyl bromoacetate to the solution. If a base is used to control selectivity, it should be added at this stage.[7]
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.[8]
-
Collect the fractions containing the pure product and evaporate the solvent to yield 3,4-Dihydro-1H-quinoxalin-2-one.
Solubility Assay: Kinetic Shake-Flask Method
Determining the aqueous solubility of a compound is fundamental in early-stage drug discovery to avoid issues with bioavailability and in vitro testing.[9][10][11] The kinetic solubility method is a high-throughput approach to assess this property.[9][10][11]
Materials:
-
Test Compound (3,4-Dihydro-1H-quinoxalin-2-one)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Microtiter plates or microtubes
-
Thermomixer or shaker
-
Filtration apparatus (e.g., solubility filter plates) or centrifuge
-
UV-Vis spectrophotometer or LC-MS/MS system for quantification
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[9]
-
Incubation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a known volume of the aqueous buffer (e.g., 490 µL) in a microtube or well of a microplate.[9]
-
Shaking: Place the tubes or plate in a thermomixer and incubate at a controlled temperature (e.g., 25°C) with constant shaking (e.g., 850 rpm) for a set period (e.g., 2 hours for kinetic solubility).[9][10]
-
Separation of Undissolved Compound: After incubation, separate any precipitate from the saturated solution. This can be achieved by high-speed centrifugation or by filtering the solution through a solubility filter plate.[10]
-
Quantification: Measure the concentration of the dissolved compound in the clear filtrate or supernatant. This is typically done using a UV-Vis spectrophotometer or, for higher precision, an LC-MS/MS system against a standard calibration curve.[10]
pKa Determination Protocol: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for predicting its behavior in physiological environments. Although a predicted pKa is available, experimental determination provides a more accurate value. Potentiometric titration is a standard method for this purpose.
Materials:
-
Test Compound (3,4-Dihydro-1H-quinoxalin-2-one)
-
Co-solvent (e.g., methanol or DMSO, if solubility in water is low)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water or a water/co-solvent mixture.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Acidic Titration: If the compound is expected to have basic properties, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition.
-
Basic Titration: Titrate the solution with the standardized NaOH solution, again recording the pH at each incremental addition of the titrant.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve, where the equivalence point(s) will appear as peaks.
Biological Context and Signaling Pathways
While 3,4-Dihydro-1H-quinoxalin-2-one is primarily a foundational scaffold, its derivatives have been synthesized and evaluated for a wide range of biological activities. A notable area of investigation is their use as enzyme inhibitors in signaling pathways relevant to cancer. For instance, derivatives of the related quinoxaline-2,3-dione scaffold have been designed as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[12] Inhibition of PARP-1 is a key therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[12]
The diagram below illustrates the conceptual role of a quinoxaline-based inhibitor in the PARP-1 signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2(1H)-Quinoxalinone, 3,4-dihydro- | C8H8N2O | CID 185949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Research Portal [scholars.csus.edu]
- 8. researchgate.net [researchgate.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. mdpi.com [mdpi.com]
